molecular formula C15H15F3N2O3 B2677118 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1795302-14-5

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2677118
CAS RN: 1795302-14-5
M. Wt: 328.291
InChI Key: RYJQLLJZHLXCFE-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups. The furan ring is a heterocyclic compound with a five-membered ring structure, which includes an oxygen atom . The trifluoromethyl group is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom . The urea group is a functional group consisting of a carbonyl group flanked by two amine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The trifluoromethyl group could potentially be introduced via a process known as radical trifluoromethylation . The furan ring could be formed through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring, trifluoromethyl group, and urea group would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to be quite reactive and could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Synthesis of CF3-Containing N-Heterocycles

The compound is utilized in the synthesis of trifluoromethylated N-heterocycles, leveraging its furan derivative as a key intermediate. This approach has opened new synthetic routes to pyrazoles, pyrazolines, isoxazolines, and quinoxaline derivatives, providing valuable scaffolds for pharmaceutical research and development (Bazhin et al., 2015).

Aza-Piancatelli Rearrangement

In another notable application, the furan-2-yl derivative is involved in the aza-Piancatelli rearrangement, facilitating the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology is praised for its efficiency, offering good yields and high selectivity in a short reaction time (Reddy et al., 2012).

Anti-Parkinsonian Agents

The compound's structural motif has been explored in the design and synthesis of thiazolyl urea derivatives as potential anti-Parkinsonian agents. These derivatives demonstrated promising pharmacological profiles, suggesting the compound's role in neuroprotective therapy for Parkinson's disease (Azam et al., 2012).

5-Lipoxygenase Inhibitory Activities

In pharmacological research, derivatives of furan-2-yl have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. This enzyme is a target for anti-inflammatory and anti-asthmatic drugs, indicating the compound's potential in developing new therapeutic agents (Ohemeng et al., 1994).

Antimicrobial Activity

The synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea derivative has shown a broad spectrum of antimicrobial activity, suggesting its potential for medicinal purposes and the development of novel drugs (Donlawson et al., 2020).

Inhibition of Translation Initiation

Research has identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase, inhibiting cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This provides a foundation for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in materials science, pharmaceuticals, or agrochemicals, among others .

properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c1-22-13(12-7-4-8-23-12)9-19-14(21)20-11-6-3-2-5-10(11)15(16,17)18/h2-8,13H,9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJQLLJZHLXCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

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